molecular formula C2H3BO2 B3052736 Ethynylboronic acid CAS No. 4453-96-7

Ethynylboronic acid

Cat. No.: B3052736
CAS No.: 4453-96-7
M. Wt: 69.86 g/mol
InChI Key: QKBHVMBPNSNIHV-UHFFFAOYSA-N
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Description

Ethynylboronic acid is an organoboron compound characterized by the presence of an ethynyl group attached to a boronic acid moiety. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynylboronic acid can be synthesized through various methods, including the hydroboration of alkynes. One common method involves the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration of alkynes with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of borate esters as precursors. These esters are made by the simple dehydration of boric acid with alcohols . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethynylboronic acid undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethynylboronic acid primarily involves its role as a Lewis acid. The boron atom in this compound has a vacant p orbital, which allows it to interact with nucleophiles and form stable complexes . This property is exploited in various chemical reactions, including cross-coupling and hydroboration reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethynyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including cross-coupling and hydroboration, makes it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

ethynylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BO2/c1-2-3(4)5/h1,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHVMBPNSNIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623219
Record name Ethynylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4453-96-7
Record name Ethynylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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